molecular formula C19H21N3OS2 B2638435 2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide CAS No. 2097912-15-5

2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide

Cat. No. B2638435
CAS RN: 2097912-15-5
M. Wt: 371.52
InChI Key: WHWSZAFRNJAIGP-UHFFFAOYSA-N
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Description

The compound “2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic moieties . These include a thiophene ring, a pyrrolidine ring, and a benzothiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve various condensation reactions . For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The compound contains a thiophene ring, a pyrrolidine ring, and a benzothiazole ring . The exact structure would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its functional groups and overall polarity .

Scientific Research Applications

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. Compounds with similar structures have a wide range of uses in medicinal chemistry .

properties

IUPAC Name

2-ethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c1-2-18-21-16-4-3-14(9-17(16)25-18)19(23)20-15-5-7-22(11-15)10-13-6-8-24-12-13/h3-4,6,8-9,12,15H,2,5,7,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWSZAFRNJAIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(C3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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